molecular formula C15H13ClN2O B2947831 2-(2-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]acetamide CAS No. 1198213-96-5

2-(2-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]acetamide

Cat. No.: B2947831
CAS No.: 1198213-96-5
M. Wt: 272.73
InChI Key: QAPUGHQEJNBWPB-VCHYOVAHSA-N
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Description

2-(2-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]acetamide is a synthetic organic compound provided for research and development purposes. This chemical, with the CAS Number 1198213-96-5 and a molecular formula of C15H13ClN2O, has a molecular weight of 272.73 g/mol . Its structure features a 2-chlorophenyl group and a (E)-(phenylmethylidene)amino] (benzylideneamino) group attached to an acetamide core, which may be represented by the SMILES notation NC(=O)C(N=CC1=CC=CC=C1)C1=C(Cl)C=CC=C1 . The E-configuration of the imine bond suggests potential for geometric isomerism, which can be a critical factor in its interaction with biological targets and its physicochemical properties. Researchers can investigate this molecule as a building block or key intermediate in synthetic organic chemistry, particularly in the development of pharmacologically active compounds. Its structure is analogous to other chlorophenyl acetamide derivatives which have been studied for various biological activities, indicating its potential value in exploratory medicinal chemistry and biochemical screening . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(benzylideneamino)-2-(2-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c16-13-9-5-4-8-12(13)14(15(17)19)18-10-11-6-2-1-3-7-11/h1-10,14H,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPUGHQEJNBWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NC(C2=CC=CC=C2Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]acetamide, also known by its IUPAC name 2-(benzylideneamino)-2-(2-chlorophenyl)acetamide, is a compound that has garnered attention for its diverse biological activities. Its molecular formula is C15H13ClN2O, and it has a molecular weight of 272.73 g/mol. This article reviews existing literature on the compound's biological activities, including antimicrobial, anti-proliferative, and other therapeutic effects.

Chemical Structure and Properties

The compound features a chlorophenyl group and a benzylidene moiety, contributing to its biological activity. The presence of chlorine enhances lipophilicity, which is crucial for membrane permeability.

PropertyValue
Molecular FormulaC15H13ClN2O
Molecular Weight272.73 g/mol
PurityTypically 95%
IUPAC Name2-(benzylideneamino)-2-(2-chlorophenyl)acetamide

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of chloroacetamides, including derivatives similar to this compound. A study screened various N-substituted phenyl-2-chloroacetamides against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated that compounds with halogenated phenyl rings exhibited significant antimicrobial activity, particularly against Gram-positive bacteria and MRSA (methicillin-resistant Staphylococcus aureus) .

Key Findings:

  • Effective against Gram-positive bacteria.
  • Moderate efficacy against Gram-negative bacteria and yeasts.
  • Structure-activity relationship (SAR) analysis suggests that substituents on the phenyl ring influence antimicrobial potency.

Anti-Proliferative Effects

The compound has also been evaluated for its anti-proliferative properties. Research involving hydrazone derivatives indicated that similar compounds exhibited significant cytotoxic effects on various cancer cell lines. The mechanisms include the induction of apoptosis and cell cycle arrest, making them potential candidates for cancer therapy .

Case Study:
In vitro studies revealed that certain derivatives of this compound showed IC50 values in the micromolar range against cancer cell lines, suggesting a promising avenue for further development in oncology.

Other Therapeutic Activities

Beyond antimicrobial and anti-proliferative effects, chloroacetamides have been reported to possess analgesic and antipyretic properties. This broad spectrum of activity is attributed to their ability to interact with multiple biological targets, including enzymes and receptors involved in pain and inflammation pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following factors are considered:

  • Substituents on the Phenyl Ring : Variations in halogen atoms can enhance lipophilicity and antimicrobial efficacy.
  • Benzylidene Configuration : The (E)-configuration may play a role in receptor binding affinity and overall bioactivity.
  • Functional Groups : The presence of amine groups influences solubility and interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Analogs of CPG
Compound Name Key Substituents Synthesis Method Yield Reference
2-(2-Chlorophenyl)-2-[(E)-(phenylmethylidene)amino]acetamide (CPG) Benzylideneamino, 2-chlorophenyl Condensation reaction N/A
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide Benzothiazole, trifluoromethyl, 2-chlorophenyl Microwave-assisted synthesis 75%
2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide (3d) Thiadiazol, mercapto, 2-chlorophenyl Conventional synthesis 82%
N-(2-(2-Chlorophenyl)ethyl)acetamide Ethyl linker, 2-chlorophenyl Chloroacetylation N/A
2-Chloro-N-(2-chlorophenyl)-2-[2-(2,4-dichlorophenyl)hydrazono]acetamide Hydrazono, multiple chlorophenyl groups Multi-step synthesis N/A

Key Observations :

  • Synthesis Efficiency : Yields vary significantly based on substituents and methods. Microwave-assisted synthesis (e.g., benzothiazole derivative ) achieves moderate yields (75%), while conventional methods for thiadiazol derivatives yield up to 82% .
  • Functional Groups : The presence of electron-withdrawing groups (e.g., trifluoromethyl in ) or heterocycles (e.g., thiadiazol in ) alters electronic properties and reactivity compared to CPG.

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Data Comparison
Compound Name IR (cm⁻¹) $^1$H NMR (δ, ppm) Key Features Reference
CPG Not reported Not reported Planar geometry, conjugation
3d 3147 (NH), 1708 (C=O) 3.86 (-CH2CO-), 7.26–7.58 (Ar-H) Thiadiazol ring, mercapto group
AJ5d (quinazolin-thiazolidin) Not reported Not reported Thiazolidin-quinazolin hybrid
2e (trichloroethyl derivative) C=O (~1700), NH (~3300) CH2 (3.5–4.0), naphthyl protons Trichloroethyl group, bulky substituent

Key Observations :

  • IR Signatures : C=O stretches (~1700 cm⁻¹) and NH vibrations (~3147–3300 cm⁻¹) are consistent across acetamides .
  • $^1$H NMR : Methylenic protons (-CH2CO-) resonate near δ 3.8–4.0, while aromatic protons appear in δ 7.2–7.6 regions .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution using 2-chloroacetamide, salicylaldehyde derivatives, and a weak base (e.g., K₂CO₃) in acetonitrile. The reaction is stirred at room temperature for 24 hours, monitored by TLC, followed by filtration to remove excess base and solvent evaporation under reduced pressure. Purification is achieved via crystallization or column chromatography .

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • Methodological Answer : Multimodal characterization is critical:

  • NMR/FTIR : To confirm functional groups (e.g., C=O at ~1700 cm⁻¹ in IR, aromatic protons in ¹H NMR).
  • Single-crystal XRD : Resolves stereochemistry and bond parameters (e.g., bond angles/lengths for the (E)-configuration of the imine group) .
  • UV-Vis spectroscopy : Validates electronic transitions in the π-conjugated system .

Q. How to design initial bioactivity screening assays for this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., α-glucosidase for antidiabetic potential) and cytotoxicity studies (e.g., MTT assay against cancer cell lines). For example, coumarin-linked thiazole derivatives of acetamide showed IC₅₀ values <10 µM in α-glucosidase inhibition . Cytotoxicity can be evaluated using protocols similar to 1,3,4-thiadiazol-2-yl acetamide derivatives (e.g., IC₅₀ = 8.2 µM in breast cancer cells) .

Advanced Research Questions

Q. How to resolve discrepancies in bioactivity data across studies?

  • Methodological Answer :

  • Replicate assays : Ensure consistent cell lines/enzyme sources (e.g., human vs. murine α-glucosidase).
  • Purity validation : Use HPLC (>95% purity) to exclude impurities affecting results .
  • Structural confirmation : Re-analyze via XRD if bioactivity varies unexpectedly (e.g., conformational isomers may alter binding) .

Q. What computational methods validate experimental structural data?

  • Methodological Answer :

  • *DFT calculations (B3LYP/6-311G)**: Compare optimized geometries (bond lengths/angles) with XRD data. For example, computed C(9)-N(1) bond length (1.376 Å) matched experimental XRD values within 0.01 Å .
  • Molecular docking : Predict binding modes to targets (e.g., SARS-CoV-2 main protease) using AutoDock Vina, guided by anti-COVID-19 docking studies .

Q. How to design structure-activity relationship (SAR) studies for analogues?

  • Methodological Answer :

  • Core modifications : Introduce substituents at the chlorophenyl or acetamide groups (e.g., 3-Cl vs. 4-Cl to modulate lipophilicity).
  • Bioisosteric replacement : Replace the imine group with thiazole or oxadiazole rings, as seen in derivatives with enhanced α-glucosidase inhibition .
  • Pharmacophore mapping : Use Schrödinger Suite to identify critical hydrogen-bonding motifs (e.g., acetamide carbonyl interactions with enzyme active sites) .

Q. What strategies improve metabolic stability in preclinical studies?

  • Methodological Answer :

  • Prodrug design : Mask labile groups (e.g., imine) with acetyl or PEGylated moieties.
  • In vitro microsomal assays : Assess hepatic stability using rat liver microsomes. For related compounds, t₁/₂ > 60 minutes indicates moderate stability .

Q. How to address challenges in crystallizing this compound for XRD?

  • Methodological Answer :

  • Solvent screening : Use vapor diffusion with acetonitrile/water mixtures (70:30 ratio) for slow crystal growth.
  • Temperature control : Crystallize at 4°C to reduce nucleation rate. achieved 0.2 mm³ crystals suitable for XRD via this method .

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